molecular formula C2HCl2O2- B087207 Dichloroacetate CAS No. 13425-80-4

Dichloroacetate

Cat. No.: B087207
CAS No.: 13425-80-4
M. Wt: 127.93 g/mol
InChI Key: JXTHNDFMNIQAHM-UHFFFAOYSA-M
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Description

Dichloroacetate is a man-made chemical compound that is a salt of dichloroacetic acid. It is typically produced as a by-product of the chlorine disinfection of water. This compound has been studied for its potential therapeutic effects, particularly in the treatment of metabolic disorders and cancer. It is known to inhibit the enzyme pyruvate dehydrogenase kinase, which plays a role in cellular energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloroacetate is typically prepared by the reduction of trichloroacetic acid. Another method involves the reaction of chloral hydrate with calcium carbonate and sodium cyanide in water, followed by acidification with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound involves similar methods, with a focus on large-scale synthesis and purification processes to ensure high purity and yield. The compound is often produced in powder form and can be made into pill form for therapeutic use .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although these are less common.

    Reduction: The compound is typically prepared by the reduction of trichloroacetic acid.

    Substitution: this compound can participate in substitution reactions, particularly in the formation of esters.

Common Reagents and Conditions:

    Reduction: Trichloroacetic acid is reduced using appropriate reducing agents.

    Substitution: Reactions often involve alcohols to form esters.

Major Products:

Scientific Research Applications

Mechanism of Action

Dichloroacetate exerts its effects primarily by inhibiting the enzyme pyruvate dehydrogenase kinase. This inhibition leads to the activation of the pyruvate dehydrogenase complex, which plays a crucial role in cellular energy production by converting pyruvate to acetyl-CoA. This shift promotes oxidative phosphorylation over glycolysis, which is particularly beneficial in targeting cancer cells that rely on glycolysis for energy production .

Comparison with Similar Compounds

    Chloroacetic Acid: Another halogenated acetic acid with similar properties but different applications.

    Trichloroacetic Acid: Used in the preparation of dichloroacetate.

    Acetic Acid: The parent compound of halogenated acetic acids.

Uniqueness: this compound is unique in its ability to inhibit pyruvate dehydrogenase kinase, making it particularly effective in altering cellular metabolism. This property distinguishes it from other similar compounds and underpins its potential therapeutic applications .

Properties

IUPAC Name

2,2-dichloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTHNDFMNIQAHM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HCl2O2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79-43-6 (Acid)
Record name Dichloroacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40158610
Record name Dichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13425-80-4
Record name Dichloroacetate anion
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13425-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichloroacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloroacetate
Reactant of Route 2
Dichloroacetate
Reactant of Route 3
Dichloroacetate
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Dichloroacetate
Reactant of Route 5
Dichloroacetate
Reactant of Route 6
Dichloroacetate

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